molecular formula C22H27N5O3S B14926288 [1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B14926288
M. Wt: 441.5 g/mol
InChI Key: JGKHNRLQYJLVIO-UHFFFAOYSA-N
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Description

[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a methylsulfonyl piperazine moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is achieved through the cyclization of appropriate precursors under controlled conditionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE: shares similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

What sets [1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(METHYLSULFONYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H27N5O3S/c1-5-27-21-20(16(3)24-27)18(14-19(23-21)17-8-6-15(2)7-9-17)22(28)25-10-12-26(13-11-25)31(4,29)30/h6-9,14H,5,10-13H2,1-4H3

InChI Key

JGKHNRLQYJLVIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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